molecular formula C14H10N4O B1662815 Olprinone CAS No. 106730-54-5

Olprinone

Cat. No. B1662815
M. Wt: 250.25 g/mol
InChI Key: JPAWFIIYTJQOKW-UHFFFAOYSA-N
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Patent
US04791203

Procedure details

In 230 ml of N,N-dimethylformamide was dissolved 23.5 g of 4-dimethylamino-3-(imidazo[1,2-a]pyridin-6-yl)-3-buten-2-one. The solution was stirred at 80° to 90° C. for 12 hours, together with 9.48 g of α-cyanoacetamide and 12.2 g of sodium methoxide. After cooling, the solvent was removed by distillation under reduced pressure and 500 ml of water was added to the residue to dissolve it. The solution was washed with 600 ml of chloroform. Next, about 5 ml of acetic acid was added to the aqueous layer to adjust pH to 6.5. Crystals precipitated upon cooling were taken by filtration. After the crystals were washed with water, acetonitrile and then ether, they were dissolved in 200 ml of a 2.5% aqueous sodium hydroxide solution. The solution was treated with activated charcoal. The filtrate was again adjusted to pH of 6.5 with about 7 ml of acetic acid. Crystals precipitated upon cooling were taken by filtration. After the crystals were washed with water, acetonitrile and the ether, they were recrystallized from 100 ml of N,N-dimethylformamide to obtain 13 g of 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridinecarbonitrile.
Quantity
9.48 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[C:4]([C:8]1[CH:9]=[CH:10][C:11]2[N:12]([CH:14]=[CH:15][N:16]=2)[CH:13]=1)[C:5](=O)[CH3:6].[C:18]([CH2:20][C:21]([NH2:23])=[O:22])#[N:19].C[O-].[Na+]>CN(C)C=O>[CH3:6][C:5]1[NH:23][C:21](=[O:22])[C:20]([C:18]#[N:19])=[CH:3][C:4]=1[C:8]1[CH:9]=[CH:10][C:11]2[N:12]([CH:14]=[CH:15][N:16]=2)[CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.48 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
12.2 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
23.5 g
Type
reactant
Smiles
CN(C=C(C(C)=O)C=1C=CC=2N(C1)C=CN2)C
Name
Quantity
230 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure and 500 ml of water
ADDITION
Type
ADDITION
Details
was added to the residue
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve it
WASH
Type
WASH
Details
The solution was washed with 600 ml of chloroform
ADDITION
Type
ADDITION
Details
Next, about 5 ml of acetic acid was added to the aqueous layer
CUSTOM
Type
CUSTOM
Details
Crystals precipitated
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
FILTRATION
Type
FILTRATION
Details
were taken by filtration
WASH
Type
WASH
Details
After the crystals were washed with water, acetonitrile
DISSOLUTION
Type
DISSOLUTION
Details
ether, they were dissolved in 200 ml of a 2.5% aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
The solution was treated with activated charcoal
CUSTOM
Type
CUSTOM
Details
Crystals precipitated
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
FILTRATION
Type
FILTRATION
Details
were taken by filtration
WASH
Type
WASH
Details
After the crystals were washed with water, acetonitrile
CUSTOM
Type
CUSTOM
Details
the ether, they were recrystallized from 100 ml of N,N-dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(N1)=O)C#N)C=1C=CC=2N(C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.